molecular formula C32H48O4 B1495986 3-O-Acetyl 9,11-dehydro beta-boswellic acid CAS No. 122651-20-1

3-O-Acetyl 9,11-dehydro beta-boswellic acid

Cat. No.: B1495986
CAS No.: 122651-20-1
M. Wt: 496.7 g/mol
InChI Key: OEMFBCQMOLVLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Acetyl 9,11-dehydro beta-boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species. This compound is known for its various biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. It is a significant component of traditional medicine and has been extensively studied for its potential therapeutic applications .

Mechanism of Action

Target of Action

Acetyl-9,11-dehydro-beta-boswellic acid, also known as CHEMBL513407 or MFCD32068059, is a complex molecule with a variety of physiological actions. It has been suggested that it may interact with multiple targets in the body, contributing to its diverse effects .

Mode of Action

It is believed to interact with its targets in a way that modulates several biochemical processes . For instance, it has been shown to have anti-inflammatory, anti-glutamatergic, and anti-amyloidogenic effects . These effects suggest that the compound may bind to and modulate the activity of certain enzymes or receptors, thereby altering cellular functions .

Biochemical Pathways

Acetyl-9,11-dehydro-beta-boswellic acid is thought to affect several biochemical pathways. For instance, it has been suggested to have anti-inflammatory effects, which could be due to its influence on pathways involved in inflammation . Additionally, its anti-glutamatergic effects suggest that it may impact glutamate signaling pathways . The exact pathways and their downstream effects are still under investigation .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Acetyl-9,11-dehydro-beta-boswellic acid’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, its anti-inflammatory effects could result in reduced inflammation at the cellular level . Its anti-glutamatergic effects could alter glutamate signaling in neurons, potentially impacting neuronal function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetyl-9,11-dehydro-beta-boswellic acid. For example, factors such as pH and temperature could impact the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules could influence the compound’s efficacy, either by competing for the same targets or by modulating the same pathways .

Biochemical Analysis

Biochemical Properties

Acetyl-9,11-dehydro-beta-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase, which it inhibits in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition is significant as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Additionally, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to inhibit topoisomerase I and NF-κB signaling , further contributing to its anti-inflammatory and anti-cancer properties.

Cellular Effects

Acetyl-9,11-dehydro-beta-boswellic acid exerts various effects on different types of cells and cellular processes. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in brain tumors and leukemia . This compound also affects cell signaling pathways, such as the NF-κB pathway, by inhibiting the activation of NF-κB and downregulating the expression of NF-κB-regulated genes . Furthermore, Acetyl-9,11-dehydro-beta-boswellic acid influences gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of Acetyl-9,11-dehydro-beta-boswellic acid involves several key interactions at the molecular level. It binds to and inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes . Additionally, it inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to the suppression of NF-κB-regulated gene expression, which is associated with inflammation and cancer progression. Acetyl-9,11-dehydro-beta-boswellic acid also modulates the activity of other enzymes and proteins, such as topoisomerase I, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-9,11-dehydro-beta-boswellic acid have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to maintain its anti-inflammatory and anti-cancer properties over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Acetyl-9,11-dehydro-beta-boswellic acid vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced therapeutic outcomes . At very high doses, toxic or adverse effects may occur. For instance, in a study involving rats, different dosages of Acetyl-9,11-dehydro-beta-boswellic acid were administered, and it was found that while moderate doses improved hepatic inflammation and lipid metabolism, excessively high doses led to adverse effects .

Metabolic Pathways

Acetyl-9,11-dehydro-beta-boswellic acid is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and topoisomerase I, influencing the biosynthesis of leukotrienes and the regulation of DNA replication and repair . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism . These interactions contribute to its anti-inflammatory and anti-cancer properties.

Transport and Distribution

The transport and distribution of Acetyl-9,11-dehydro-beta-boswellic acid within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound can be effectively delivered to target tissues, such as the brain, using nanoparticle-based delivery systems . These systems enhance the bioavailability and therapeutic efficacy of Acetyl-9,11-dehydro-beta-boswellic acid by improving its transport and distribution within the body. Additionally, the compound’s localization and accumulation in specific tissues contribute to its therapeutic effects.

Subcellular Localization

Acetyl-9,11-dehydro-beta-boswellic acid exhibits specific subcellular localization, which influences its activity and function. This compound has been shown to localize within the cytoplasm and nucleus of cells, where it interacts with various enzymes and proteins . The subcellular localization of Acetyl-9,11-dehydro-beta-boswellic acid is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These interactions are crucial for its therapeutic effects, as they enable the compound to modulate key cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl-9,11-dehydro-beta-boswellic acid typically involves the acetylation of 9,11-dehydro-beta-boswellic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods: Industrial production of acetyl-9,11-dehydro-beta-boswellic acid involves the extraction of boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process includes solvent extraction using ethanol or methanol, followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9-10,19-20,24-26H,11-18H2,1-8H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMFBCQMOLVLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-O-Acetyl 9,11-dehydro beta-boswellic acid
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